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Compound of Interest

Compound Name: RB394

Cat. No.: B560388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor

RB394 with other notable inhibitors in the field. The information presented is supported by

experimental data to aid in the evaluation of these compounds for research and therapeutic

development.

Introduction to Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling

lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory,

vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol

counterparts, sEH diminishes these beneficial effects. Inhibition of sEH is, therefore, a

promising therapeutic strategy for a range of conditions, including hypertension, inflammation,

neuropathic pain, and metabolic syndrome.

RB394: A Dual-Acting Modulator
RB394 is a novel compound characterized as a dual-acting modulator, exhibiting inhibitory

activity against soluble epoxide hydrolase (sEH) and agonist activity at the peroxisome

proliferator-activated receptor-gamma (PPAR-γ).[1] This dual mechanism of action makes it a

particularly interesting candidate for complex multifactorial diseases like metabolic syndrome.
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The inhibitory potency of sEH inhibitors is a critical parameter for their evaluation. This is

typically expressed as the half-maximal inhibitory concentration (IC50), which represents the

concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a precise

IC50 value for RB394's sEH inhibition is not publicly available, it has been described as having

submicromolar potency against both sEH and PPARγ.[1]

For comparison, the IC50 values of other well-characterized sEH inhibitors are presented in the

table below.

Inhibitor Target Species IC50 (nM) Reference

RB394 Not Specified Submicromolar [1]

TPPU Human sEH 3.7 [2]

Monkey sEH 37 [2]

Murine sEH 1.1 [3]

Rat sEH 4.6

t-AUCB Rat sEH Low nM potency [1]

APAU Rat sEH Low nM potency [1]

t-TUCB Rat sEH Low nM potency [1]

In Vivo Efficacy: RB394 in a Model of Metabolic
Syndrome
RB394 has been evaluated in preclinical models of metabolic syndrome, specifically the

spontaneously hypertensive obese (SHROB) rat and the obese diabetic ZSF1 rat.[1] These

studies have demonstrated the potential of RB394 to address multiple facets of this complex

disorder.
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Parameter Animal Model Treatment Outcome Reference

Blood Pressure SHROB rats
10 mg/kg/day,

p.o.

Markedly

reduced

hypertension.

Kidney Injury SHROB rats
10 mg/kg/day,

p.o.

Decreased

albuminuria,

reduced renal

tubular cast

formation,

collagen

formation, and

glomerular injury.

Renal

Inflammation
SHROB rats

10 mg/kg/day,

p.o.

Reduced

infiltration of

immune cells in

the kidney.

Liver Fibrosis &

Steatosis

Obese diabetic

ZSF1 rats
Not specified

Ameliorated liver

fibrosis and

hepatosteatosis.

[1]

Diabetic

Nephropathy

Obese diabetic

ZSF1 rats
Not specified

Ameliorated

diabetic

nephropathy.

[1]

Side Effects
Obese diabetic

ZSF1 rats
Not specified

Did not lead to

excessive weight

gain or fluid

retention

associated with

some PPARγ

agonists.

[1]
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The inhibition of sEH leads to the stabilization of EETs, which in turn modulates various

downstream signaling pathways, including those involved in inflammation and pain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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